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Compound of Interest

N-(4-aminophenyl)-2-morpholin-4-
Compound Name:

ylacetamide
CAS No.: 105076-76-4

Cat. No.: B012285

Get Quote

CAS Number: 105076-76-4

Synonyms: N-(4-aminophenyl)-2-(4-morpholinyl)acetamide; 2-Morpholino-4'-aminoacetanilide
Molecular Formula: C12H17N3O2 Molecular Weight: 235.28 g/mol [1][2][3]

Executive Technical Summary

N-(4-aminophenyl)-2-morpholin-4-ylacetamide is a bifunctional building block characterized
by a p-phenylenediamine core mono-acylated with a morpholino-acetyl moiety.[1] Unlike the
high-volume intermediate 4-(4-aminophenyl)morpholin-3-one (used in Rivaroxaban synthesis),
this compound retains an acyclic acetamide linker, providing rotational freedom critical for
binding affinity in kinase inhibitor design (e.g., VEGFR, PDGFR targets).[1]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where the morpholine ring
acts as a solubility-enhancing solubilizing group and the free aniline serves as a vector for
further elaboration into urea, amide, or heterocyclic scaffolds.[1]
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Chemical Identity & Physicochemical Profile[1][4][5]

[6][7][8]19][10][11]{12]

Property

Value

Technical Context

Appearance

Off-white to pale yellow solid

Oxidation sensitive (aniline
moiety).[1] Store under inert

atmosphere.

Melting Point

162-165 °C (Predicted)

Sharp melt indicates high
purity; broad range suggests

oligomerization.[1]

LogP

~0.5-0.8

Highly favorable for oral
bioavailability (Lipinski
compliant).[1]

pKa (Basic)

~6.5 (Morpholine N)

Protonatable at physiological
pH; aids lysosomal trapping in

cellular assays.[1]

pKa (Aniline)

Weakly basic; requires strong
electrophiles for

functionalization.[1]

Solubility

DMSO, MeOH, Dilute Acid

Poor solubility in non-polar

solvents (Hexane, Et20).[1]

Synthetic Methodology & Process Logic

The synthesis of CAS 105076-76-4 requires a strategy that avoids the formation of the cyclic

morpholinone byproduct.[1] The recommended route utilizes a sequential nucleophilic

substitution-reduction sequence to ensure regioselectivity.

Route Overview

» Acylation:p-Nitroaniline is reacted with chloroacetyl chloride.

¢ Substitution: The chloro-intermediate undergoes Sn2 attack by morpholine.
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» Reduction: The nitro group is selectively reduced to the amine.[4]

Step-by-Step Protocol
Step 1. Preparation of 2-chloro-N-(4-nitrophenyl)acetamide

» Reagents:p-Nitroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), EtsN (1.2 eq), DCM
(Solvent).[1]

e Procedure:

o

Dissolve p-nitroaniline in anhydrous DCM at 0°C.

[¢]

Add EtsN followed by dropwise addition of chloroacetyl chloride to control exotherm.

Stir at RT for 4 hours.

o

o

Critical Check: Monitor TLC for disappearance of starting aniline.

o

Quench with water, wash with dilute HCI (removes unreacted aniline), dry, and
concentrate.

Step 2: Morpholine Installation (Sn2 Reaction)

» Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (2.5 eq), Kl (0.1 eq, catalyst),
Acetonitrile.[1]

e Procedure:

[e]

Suspend chloro-acetamide in MeCN.

o

Add morpholine and catalytic Kl (Finkelstein condition to accelerate rate).

Reflux for 6-8 hours.

o

[¢]

Purification: Evaporate solvent. Triturate residue with water to remove morpholine
hydrochloride salts. Filter the solid product.

[¢]

Note: Excess morpholine acts as both nucleophile and base.[1]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/375718499_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 3: Nitro Reduction (Bechamp or Catalytic Hydrogenation)[1]
¢ Reagents: Nitro-intermediate, Hz (g) or Fe/NH4Cl, Pd/C (10% wt), MeOH.[1]

e Procedure:

Dissolve nitro-intermediate in MeOH.

[¢]

o

Add 10% Pd/C catalyst (5% wi/w).[1]

o

Hydrogenate at 30 psi (Parr shaker) for 4 hours.

[¢]

Work-up: Filter through Celite under nitrogen (aniline is air-sensitive). Concentrate filtrate
to obtain CAS 105076-76-4.[1]

Synthesis Pathway Visualization
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Click to download full resolution via product page

Caption: Synthesis pathway emphasizing avoidance of the morpholinone impurity (red dashed
line).

Quality Control & Analytical Validation

To ensure the integrity of biological data generated using this scaffold, strict QC is required to
detect common impurities like the des-morpholino (chloro) precursor or oxidation products (azo
dimers).[1]

HPLC Method (Reverse Phase)

e Column: C18 (e.qg., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.[1]
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» Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: Acetonitrile.[5]
e Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]
» Retention Logic:
o The Target (amine) will elute early due to polarity.[1]
o Nitro-precursor elutes later (more hydrophobic).[1]

o Oxidized dimers (azo) elute very late.[1]

NMR Interpretation Criteria (DMSO-de)

e Morpholine Ring: Look for two distinct triplets/multiplets at ~2.5 ppm (N-CHz2) and ~3.6 ppm
(O-CH2).[1]

Linker: Singlet at ~3.1 ppm (COCH2).

Aromatic System: Two doublets (AA'BB' system) at ~6.5 ppm (ortho to NHz2) and ~7.3 ppm
(ortho to NH-CO).[1]

Amide NH: Broad singlet at ~9.5 ppm.

Aniline NHz: Broad singlet at ~4.8 ppm (exchangeable with D20).[1]

Applications in Drug Discovery[1][14]

This compound is not merely an intermediate; it is a pharmacophore vector.

Kinase Inhibitor Design

The Morpholine-Linker-Aryl motif is a classic "hinge-binder" or "solvent-front" element.[1]
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e Mechanism: The morpholine oxygen can accept hydrogen bonds from the kinase hinge
region, while the aniline nitrogen serves as a nucleophile to attach a "tail" that occupies the
hydrophobic pocket.

o Example Class: Precursor for analogs of Gefitinib or Nintedanib (where the core is modified).

Library Synthesis (Combinatorial Chemistry)

The free aniline allows for rapid diversification:
e Reaction A (Ureas): + Isocyanates — Urea derivatives (common in VEGFR inhibitors).[1]
e Reaction B (Amides): + Acid Chlorides — Bis-amide ligands.[1]

o Reaction C (Heterocycles): + Buchwald-Hartwig coupling — Biaryl amines.[1]

Structural Activity Relationship (SAR) Diagram

N-(4-aminophenyl)-2-morpholin-4-ylacetamide

Solubility & H-Bond Accepto Rotational Freedom Vector for library expansio

Morpholine Ring: Acetamide Linker: Primary Aniline:
r n
(Solvent Front Interaction) (Unlike rigid morpholinones) (Urea/Amide formation)

Click to download full resolution via product page
Caption: SAR breakdown highlighting the functional roles of each molecular segment.[1]
Safety & Handling Standards
o Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

o Specific Risk: Aromatic amines are potential carcinogens/mutagens. Handle in a fume hood
with double nitrile gloves.

» Storage: Hygroscopic and light-sensitive.[1] Store at +4°C in amber vials under Argon.
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« Spill Protocol: Neutralize with dilute acetic acid, absorb on sand, and incinerate as
hazardous organic waste.[1]

References

+ Synthesis of Morpholine Acetamides:National Institutes of Health (NIH) / PMC.[1] "Formation
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* Morpholinone Differentiation:Google Patents. "Synthetic method of 4-(4-aminophenyl)-3-
morpholinone." (Demonstrates the cyclic byproduct route to avoid).

o General Properties of Phenylacetamide Derivatives:CymitQuimica. "N-(4-
Aminophenyl)acetamide Safety and Properties."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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